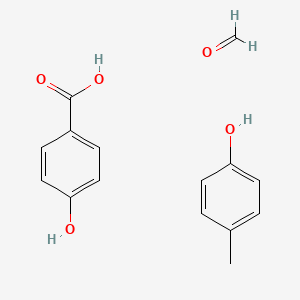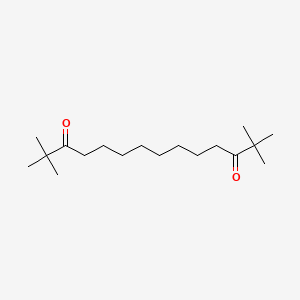![molecular formula C12H22N2O2Si2 B14625320 5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine CAS No. 55520-62-2](/img/structure/B14625320.png)
5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine is a synthetic organic compound with the molecular formula C11H22N2O2Si2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of ethenyl and trimethylsilyl groups attached to the pyrimidine ring, which significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine typically involves the reaction of pyrimidine derivatives with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The ethenyl group can be introduced through a subsequent reaction involving a vinylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of pyrimidine derivatives with new functional groups replacing the trimethylsilyl groups.
Applications De Recherche Scientifique
5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine involves its interaction with specific molecular targets. The ethenyl group can participate in conjugation with the pyrimidine ring, enhancing its reactivity. The trimethylsilyl groups can be hydrolyzed under physiological conditions, releasing the active pyrimidine derivative. This compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine
- 2,4-Bis(trimethylsilyl)thymine
- 5-Methyl-2,4-bis(trimethylsiloxy)pyrimidine
Uniqueness
5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity compared to its methyl-substituted counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
55520-62-2 |
|---|---|
Formule moléculaire |
C12H22N2O2Si2 |
Poids moléculaire |
282.49 g/mol |
Nom IUPAC |
(5-ethenyl-2-trimethylsilyloxypyrimidin-4-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C12H22N2O2Si2/c1-8-10-9-13-12(16-18(5,6)7)14-11(10)15-17(2,3)4/h8-9H,1H2,2-7H3 |
Clé InChI |
QXZKSZHLAPIIOQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=NC(=NC=C1C=C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene](/img/structure/B14625238.png)
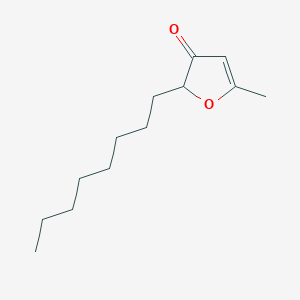
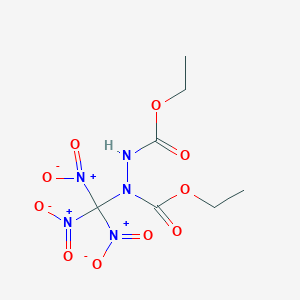
![2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one](/img/structure/B14625252.png)



![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
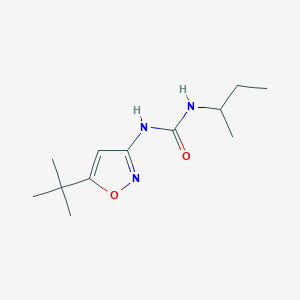
![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide](/img/structure/B14625306.png)

